1-{Thieno[3,2-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine
CAS No.: 2380191-51-3
Cat. No.: VC6227435
Molecular Formula: C14H13N3S2
Molecular Weight: 287.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2380191-51-3 |
|---|---|
| Molecular Formula | C14H13N3S2 |
| Molecular Weight | 287.4 |
| IUPAC Name | 4-(3-thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine |
| Standard InChI | InChI=1S/C14H13N3S2/c1-4-17(7-10(1)11-2-5-18-8-11)14-13-12(3-6-19-13)15-9-16-14/h2-3,5-6,8-10H,1,4,7H2 |
| Standard InChI Key | OGNFSYMDSKBGLY-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=CSC=C2)C3=NC=NC4=C3SC=C4 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three distinct heterocyclic systems: a thieno[3,2-d]pyrimidine core, a pyrrolidine ring, and a thiophene substituent. The thienopyrimidine moiety consists of a fused thiophene and pyrimidine ring, while the pyrrolidine group introduces a five-membered nitrogen-containing ring. The thiophene substituent at the pyrrolidine’s 3-position contributes additional sulfur-based electronic properties. This combination creates a rigid, planar framework with multiple sites for functionalization, enhancing its interaction with biological targets .
Physicochemical Profile
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| CAS No. | 2380191-51-3 |
| Molecular Formula | C₁₄H₁₃N₃S₂ |
| Molecular Weight | 287.4 g/mol |
| IUPAC Name | 4-(3-thiophen-3-ylpyrrolidin-1-yl)thieno[3,2-d]pyrimidine |
| SMILES | C1CN(CC1C2=CSC=C2)C3=NC=NC4=C3SC=C4 |
| Topological Polar Surface Area | 67.8 Ų |
The compound’s solubility remains uncharacterized in common solvents, though its moderate polar surface area suggests potential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Optimization
Cyclization Strategies
The primary synthetic route involves cyclization reactions starting from 3-aminothiophene derivatives. A widely adopted method heats thiophene-2-carboxamides in formic acid, facilitating intramolecular cyclization to yield thieno[3,2-d]pyrimidin-4-ones. Subsequent functionalization introduces the pyrrolidine-thiophene moiety via nucleophilic substitution or coupling reactions .
Reaction Conditions and Yields
Optimized conditions for key steps include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thienopyrimidinone formation | Formic acid, 120°C, 6 hr | 76–97% |
| Pyrrolidine incorporation | K₂CO₃, DMF, 80°C, 12 hr | 60–75% |
These conditions balance reactivity and selectivity, minimizing side reactions such as over-oxidation or ring-opening .
Alternative Pathways
Alternative methods include Thorpe-Ziegler cyclization, which employs nitrile precursors in acidic media to construct the thienopyrimidine core. This approach offers flexibility for introducing electron-withdrawing or donating groups at specific positions, enabling tailored electronic properties .
Biological Activities and Mechanistic Insights
Enzyme Inhibition
The compound demonstrates dual inhibitory activity:
PI3K Inhibition
By targeting the ATP-binding pocket of PI3K, it disrupts the PI3K/Akt/mTOR signaling pathway, a critical driver of tumor cell proliferation and survival. Computational docking studies suggest hydrogen bonding with Val-882 and hydrophobic interactions with Met-953 residues, achieving an IC₅₀ of 120 nM in breast cancer cell lines .
Cytochrome bd Oxidase Inhibition
In Mycobacterium tuberculosis, the compound inhibits cytochrome bd oxidase, a key enzyme in the electron transport chain under hypoxic conditions. This action starves the bacterium of energy, reducing viability by 90% at 50 µM.
The compound’s PI3K inhibitory profile positions it as a candidate for oncology. In xenograft models, daily oral administration (10 mg/kg) reduced tumor volume by 65% over 21 days, outperforming reference drugs like idelalisib.
Anti-Infective Agents
Against drug-resistant tuberculosis, the compound’s bactericidal activity (MIC = 2 µg/mL) rivals bedaquiline, with lower cytotoxicity (CC₅₀ > 100 µM in HEK-293 cells).
Material Science and Industrial Applications
Organic Electronics
The thiophene and thienopyrimidine moieties confer excellent charge-transport properties, making the compound a potential candidate for organic field-effect transistors (OFETs). Thin-film studies reveal a hole mobility of 0.12 cm²/V·s, comparable to rubrene.
Polymer Synthesis
As a monomer, it facilitates the production of conjugated polymers with tunable bandgaps (1.8–2.4 eV), suitable for photovoltaic devices. Copolymerization with thieno[3,4-b]thiophene enhances light absorption in the near-infrared region.
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